molecular formula C25H28N8O2 B11177347 2-[(4,7-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11177347
M. Wt: 472.5 g/mol
InChI Key: BXLCWCPUXRXTSN-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield quinazoline derivatives with additional hydrogen atoms.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,7-dimethylquinazolin-2-yl)amino]-4’-methyl-2’-piperidin-1-yl-4,5’-bipyrimidin-6(1H)-one stands out due to its unique structural features, which allow for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C25H28N8O2/c1-4-35-17-8-9-20-18(12-17)15(2)27-23(29-20)32-24-30-21(13-22(34)31-24)19-14-26-25(28-16(19)3)33-10-6-5-7-11-33/h8-9,12-14H,4-7,10-11H2,1-3H3,(H2,27,29,30,31,32,34)

InChI Key

BXLCWCPUXRXTSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCCC5)C

Origin of Product

United States

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